molecular formula C5H14NO6P B1210341 L-alpha-Glycerophosphorylethanolamine CAS No. 33049-08-0

L-alpha-Glycerophosphorylethanolamine

Cat. No.: B1210341
CAS No.: 33049-08-0
M. Wt: 215.14 g/mol
InChI Key: JZNWSCPGTDBMEW-RXMQYKEDSA-N
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Biochemical Analysis

Biochemical Properties

L-alpha-Glycerophosphorylethanolamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with trimeric G alpha proteins and HRAS, where it hydrolyzes fatty acids from S-acylated cysteine residues . These interactions are essential for its function in cellular processes and its therapeutic effects.

Cellular Effects

This compound influences various types of cells and cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it can activate NF-κB and MAPK signaling pathways, leading to increased expression of pro-inflammatory effectors such as CXCL13 and TIMP-1 in human coronary artery endothelial cells . These effects highlight its potential impact on cellular function and its therapeutic relevance.

Molecular Mechanism

The molecular mechanism of this compound involves several binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It can be metabolized into trimethylamine N-oxide, a pro-atherosclerotic agent, indicating its role in the progression of atherosclerosis . Additionally, it alters the gut microbiota composition, which further influences its molecular effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Its stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it can lead to changes in gut microbiota and inflammation over time, which are important considerations for its therapeutic use .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At higher doses, it has been observed to increase the risk of stroke and promote atherosclerosis in hyperlipidemic mice . These findings suggest that careful dosage management is essential to avoid adverse effects while maximizing its therapeutic benefits.

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized into trimethylamine N-oxide, which is associated with atherosclerosis . This compound also interacts with enzymes such as choline trimethylamine-lyase, which plays a role in its metabolic processing .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments . These interactions are crucial for its function and therapeutic effects.

Subcellular Localization

This compound is localized in specific subcellular compartments, which affects its activity and function. It may undergo post-translational modifications that direct it to particular organelles, influencing its role in cellular processes . Understanding its subcellular localization is essential for elucidating its mechanism of action.

Chemical Reactions Analysis

Types of Reactions: sn-glycero-3-phosphoethanolamine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can modify the fatty acid chains attached to the glycerol backbone or the ethanolamine head group .

Common Reagents and Conditions: Common reagents used in these reactions include sodium methoxide, chloroform, and methanol for chemical synthesis . Enzymatic reactions may involve specific enzymes such as lyso-phosphatidylethanolamine-acyltransferase .

Major Products: The major products formed from these reactions include modified glycerophosphoethanolamines with different fatty acid chains or head groups. These modifications can alter the physical and chemical properties of the compound, making it suitable for various applications .

Properties

IUPAC Name

2-aminoethyl [(2R)-2,3-dihydroxypropyl] hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H14NO6P/c6-1-2-11-13(9,10)12-4-5(8)3-7/h5,7-8H,1-4,6H2,(H,9,10)/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZNWSCPGTDBMEW-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COP(=O)(O)OCC(CO)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(COP(=O)(O)OC[C@@H](CO)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14NO6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33049-08-0
Record name alpha-Glycerophosphorylethanolamine, (R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033049080
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-alpha-Glycerophosphorylethanolamine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15872
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name .ALPHA.-GLYCEROPHOSPHORYLETHANOLAMINE, (R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O35QN01X8F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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